 
            | REACTION_CXSMILES | BrCCCOC1C=CC=CC=1.[C:12]1([OH:18])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.Br[CH2:20][C:21]([O:23][CH2:24][CH3:25])=[O:22].C(=O)([O-])[O-].[K+].[K+]>>[O:18]([CH2:20][C:21]([O:23][CH2:24][CH3:25])=[O:22])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:3.4.5| | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    BrCCCOC1=CC=CC=C1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    4.5 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    31 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    BrCC(=O)OCC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    33 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C([O-])([O-])=O.[K+].[K+]                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The compound 34 was prepared                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    O(C1=CC=CC=C1)CC(=O)OCC                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 6.9 g | |
| YIELD: PERCENTYIELD | 81% | |
| YIELD: CALCULATEDPERCENTYIELD | 76.6% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |